molecular formula C7H13BrO B15354944 1-bromo-5-methyl-2-Hexanone CAS No. 136604-90-5

1-bromo-5-methyl-2-Hexanone

Cat. No.: B15354944
CAS No.: 136604-90-5
M. Wt: 193.08 g/mol
InChI Key: LAIOKBCBCQXLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-methyl-2-Hexanone is an organic compound with the molecular formula C7H14BrO. It is a brominated ketone, which means it contains a bromine atom and a carbonyl group (C=O) within its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2-Hexanone can be synthesized through several methods. One common approach is the bromination of 5-methyl-2-hexanone using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the alpha-carbon of the ketone.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methyl-2-Hexanone undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of alcohols.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or esters.

  • Reduction: Alcohols.

  • Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

1-Bromo-5-methyl-2-Hexanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It may be utilized in the development of pharmaceuticals, especially in the synthesis of drug precursors.

  • Industry: It finds use in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-bromo-5-methyl-2-Hexanone exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes or other biomolecules to achieve the desired outcome.

Comparison with Similar Compounds

  • 5-bromo-2-hexanone

  • 1-bromo-2-hexanone

  • 2-bromo-5-methyl-2-hexanone

Properties

CAS No.

136604-90-5

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

1-bromo-5-methylhexan-2-one

InChI

InChI=1S/C7H13BrO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3

InChI Key

LAIOKBCBCQXLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.